(4-Pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-quinoxalin-5-ylmethanone
Overview
Description
(4-Pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-quinoxalin-5-ylmethanone is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines pyridine, imidazo[4,5-c]pyridine, and quinoxaline moieties, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-quinoxalin-5-ylmethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the condensation of histamine dihydrochloride with paraformaldehyde in water to form the imidazo[4,5-c]pyridine scaffold.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine N-oxides and trimethylsilyl cyanide (TMSCN) as reagents.
Formation of the Quinoxaline Moiety: The quinoxaline ring is typically synthesized via a cyclization reaction involving o-phenylenediamine and a suitable diketone.
Final Coupling Step: The final step involves coupling the imidazo[4,5-c]pyridine and quinoxaline moieties through a carbonylation reaction, often using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-Pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-quinoxalin-5-ylmethanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, amines, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
(4-Pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-quinoxalin-5-ylmethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes, including glutaminyl cyclase.
Medicine: Explored for its potential therapeutic applications in treating diseases such as periodontitis and cancer
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-Pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-quinoxalin-5-ylmethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of glutaminyl cyclase, an enzyme involved in the pathogenesis of periodontitis.
Molecular Targets: It targets the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent enzymatic activity.
Pathways Involved: By inhibiting glutaminyl cyclase, the compound disrupts the production of pro-inflammatory mediators, thereby reducing inflammation and disease progression.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidines: Investigated for their anticancer activity.
Thiazolo[4,5-c]pyridines: Explored for their antioxidant and anti-inflammatory activities.
Uniqueness
(4-Pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-quinoxalin-5-ylmethanone stands out due to its unique combination of pyridine, imidazo[4,5-c]pyridine, and quinoxaline moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to inhibit glutaminyl cyclase with high specificity and potency makes it a promising candidate for drug development .
Properties
IUPAC Name |
(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-quinoxalin-5-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c27-20(13-4-3-6-14-17(13)23-10-9-22-14)26-11-7-15-18(25-12-24-15)19(26)16-5-1-2-8-21-16/h1-6,8-10,12,19H,7,11H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUHSNBKTXLVFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=CC=N3)C(=O)C4=C5C(=CC=C4)N=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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